REACTION_CXSMILES
|
C[C:2]1[CH:15]=[CH:14][C:5]([CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.Br[CH2:17]C1C=CC=CC=1C.CC[O-].[Na+].SCC(OCC)=O>C(O)C>[CH3:17][C:4]1[CH:3]=[CH:2][CH:15]=[CH:14][C:5]=1[CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CSCC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=CC=C1)C
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CSCC(=O)OCC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |